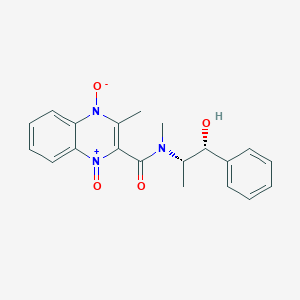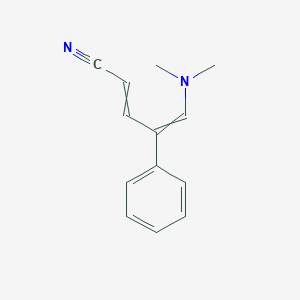
5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-phenylbut-3-en-2-one with dimethylamine in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Dimethylamino)-4-phenylpenta-2,4-dienenitrile include other dienes and nitriles with dimethylamino and phenyl groups. For example, 4,5-bis(dimethylamino)-quinolines are structurally related and share some chemical properties. this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications.
Similar compounds include:
- 4,5-bis(dimethylamino)-quinolines
- 5-(Dimethylamino)-1-naphthalenesulfonic acid
- Dimethylaminopyridine
Eigenschaften
CAS-Nummer |
84596-13-4 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
5-(dimethylamino)-4-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C13H14N2/c1-15(2)11-13(9-6-10-14)12-7-4-3-5-8-12/h3-9,11H,1-2H3 |
InChI-Schlüssel |
RDAQPFCPACAJKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C=CC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
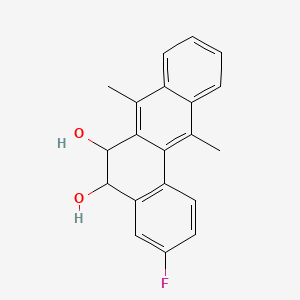
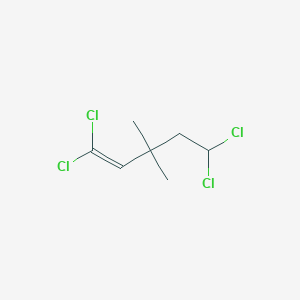
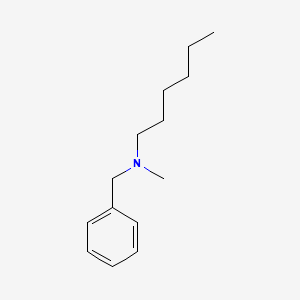
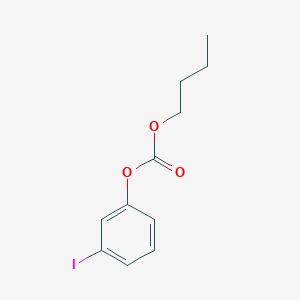

![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
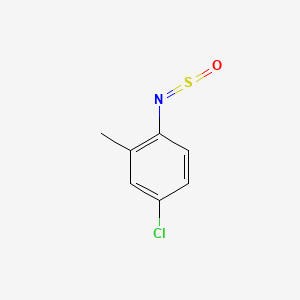
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
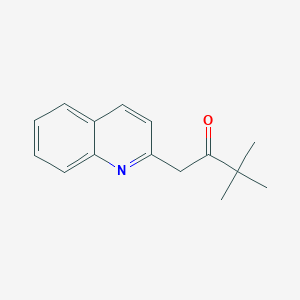
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

